4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
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Description
4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a useful research compound. Its molecular formula is C17H16ClN5 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.1094232 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
4-(N,N-dimethylamino)benzaldehyde nicotinic acid hydrazone has been studied as a corrosion inhibitor for mild steel in 1 M HCl solution. It was found to act as a mixed-type corrosion inhibitor, with the efficiency increasing with the concentration. This compound adheres to Langmuir's adsorption isotherm, suggesting its spontaneous adsorption on the steel surface. The study included weight loss and electrochemical methods, as well as quantum chemical calculations and microscopy techniques (Singh et al., 2016).
Electrophotography
Hydrazone compounds, including 4-(dimethylamino)benzaldehyde diphenylhydrazone, have been investigated as carrier transport materials in electrophotography. The synthesis of these compounds and their application in this field were studied, highlighting their role in the development of electrophotographic technology (Chen Zhaobin, 1999).
Complexation with Transition Metals
Research has been conducted on complexes of 2-(N-tosylamino)benzaldehyde 1-phthalazinylhydrazone with transition metals like Cu(II), Ni(II), and Mn(II). These complexes were studied for their acid-base properties, and their structures were elucidated using X-ray diffraction and quantum-chemical calculations (Popov et al., 2011).
Catalyst for Synthesis of Hydrazones
The hydrazone functional group, which can be derived from aldehydes like 4-(dimethylamino)benzaldehyde, has wide applications in organic chemistry, materials science, and biomedicine. The study of CeCl3-assisted hydrazonation of acetophenones and benzaldehydes showed the versatility of these compounds in various synthetic applications (Vargas et al., 2020).
Nonlinear Optics
Hydrazone derivatives, including those derived from 4-(dimethylamino)benzaldehyde, have been explored for their second-order nonlinear optical properties. The study involved synthesizing these derivatives and characterizing their optical behavior through electric-field-induced second harmonic generation and quantum-chemical computations. This research demonstrates the potential of these compounds in the field of nonlinear optics (Serbutoviez et al., 1995).
Fluorescence Properties
The synthesis and characterization of 4-(dimethylamino)benzaldehyde benzoylhydrazone and its zinc(II), cadmium(II) complexes reveal strong fluorescence properties. These compounds are suitable for use in fluorescent coatings, offering potential applications in materials science (J. Xue, 2010).
Properties
IUPAC Name |
4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c1-23(2)13-9-7-12(8-10-13)11-19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-11H,1-2H3,(H,21,22)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFCDJZPRCQLNE-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.